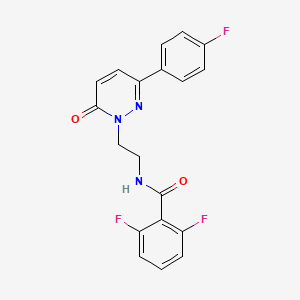

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex cyclobutane derivatives, including N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide , often involves intricate routes that leverage specific reactivity patterns of precursors to achieve the desired structural framework. For example, gem-Difluorination of methylenecyclopropanes (MCPs) can lead to the formation of gem-difluorocyclobutanes through a process that involves a Wagner-Meerwein rearrangement, a technique that may be relevant to the synthesis of our compound of interest due to the structural similarity in terms of the difluorocyclobutane core (Lin et al., 2021).

Molecular Structure Analysis

Structural characterization is crucial for understanding the chemical and physical behavior of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide . Techniques such as crystal structure analysis provide insight into molecular conformation, which is essential for predicting reactivity and interactions. Although specific studies on N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide were not identified, related compounds have been analyzed, indicating the importance of such analyses in understanding molecular geometry and properties.

Chemical Reactions and Properties

The chemical reactivity of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide can be inferred from studies on similar cyclobutane derivatives. For instance, asymmetric intramolecular cyclobutane formation via photochemical reactions showcases the potential for creating chiral centers, which could be relevant for the synthesis and modification of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide (Yagishita et al., 2011).

Scientific Research Applications

Catalyst Development

- Selective Hydrogenation Catalyst : A study by Wang et al. (2011) discusses a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which shows high activity in the selective formation of cyclohexanone, an important intermediate in chemical industry, under mild conditions (Wang et al., 2011).

Chemical Synthesis

- Synthesis and Characterization : A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a research chemical closely related to N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide, exploring its differentiation from isomers (McLaughlin et al., 2016).

- Intramolecular Cyclobutane Formation : Yagishita et al. (2011) investigated the photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, leading to chiral crystals and intramolecular cyclobutane formation (Yagishita et al., 2011).

- Aminocyclobutane Synthesis : Cheung and Yudin (2009) described a method to create aminocyclobutanes through the ring expansion of N-vinyl-beta-lactams (Cheung & Yudin, 2009).

Medicinal Chemistry

- Novel Binding Site Identification : A study by He et al. (2015) found N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide to be an inhibitor of the fat mass and obesity associated protein (FTO), revealing a novel binding site (He et al., 2015).

Material Science

- Nanofiltration Membrane Development : Chen et al. (2015) focused on the preparation and properties of a novel thin-film composite polyamide membrane formed by the interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride (Chen et al., 2015).

Biological Applications

- Alkaloids with Biological Activity : Dembitsky (2007) reviewed research on novel natural cyclobutane-containing alkaloids from terrestrial and marine species, which showed antimicrobial, antibacterial, anticancer, and other activities (Dembitsky, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO/c12-11(13)6-4-9(5-7-11)14-10(15)8-2-1-3-8/h8-9H,1-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOZLTASSAHLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)